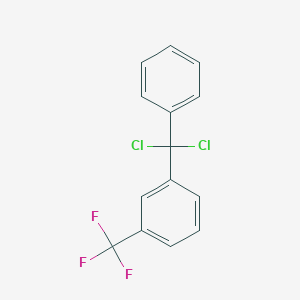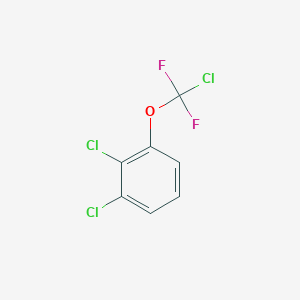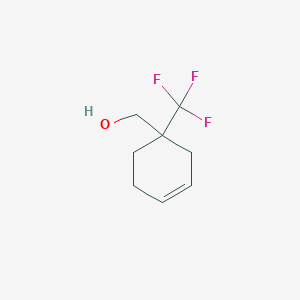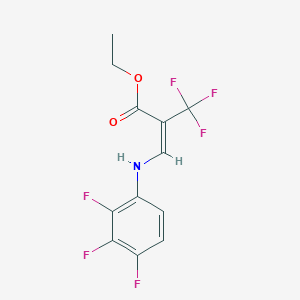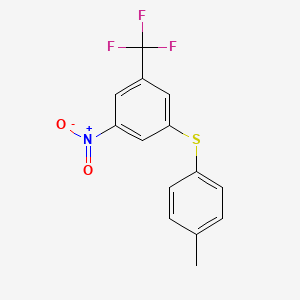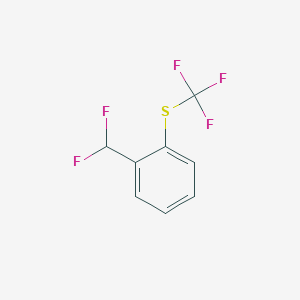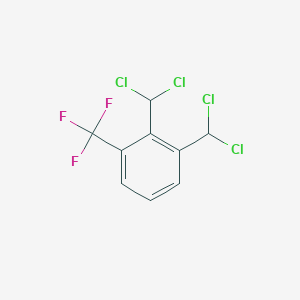
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene (BDT) is a highly reactive compound that is widely used in scientific research as a synthetic intermediate. It is a white, crystalline solid with a melting point of 78°C. BDT is a versatile reagent that can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a catalyst in organic synthesis. BDT is a highly toxic compound and its use in the laboratory should be done with extreme caution.
科学的研究の応用
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is a highly reactive compound with a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It can also be used as a catalyst in organic synthesis. This compound is also used in the synthesis of other compounds, such as perfluorinated compounds, which are used in a variety of industrial applications. In addition, this compound can be used in the synthesis of organometallic compounds, which are used in the development of new materials.
作用機序
The mechanism of action of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is not fully understood. It is believed that this compound reacts with the substrate to form a reactive intermediate, which then undergoes a series of reactions to produce the desired product. This compound is also believed to act as a Lewis acid, which can facilitate the formation of new bonds in the substrate.
Biochemical and Physiological Effects
This compound is a highly toxic compound and its use in the laboratory should be done with extreme caution. Inhalation of this compound vapors can cause irritation of the eyes, nose, and throat. Ingestion of this compound can cause nausea, vomiting, and abdominal pain. In addition, this compound can be absorbed through the skin and can cause skin irritation.
実験室実験の利点と制限
The main advantage of using 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. However, its toxicity and the potential for hazardous reactions must be taken into consideration when using this compound in the laboratory. In addition, this compound is a highly corrosive compound and should be handled with caution.
将来の方向性
1. Development of safer synthetic methods for the production of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene.
2. Developing new catalysts for the use of this compound in organic synthesis.
3. Investigating the potential applications of this compound in the synthesis of polymers and pharmaceuticals.
4. Investigating the potential of this compound as a catalyst in the production of organometallic compounds.
5. Investigating the potential of this compound as a catalyst in the production of perfluorinated compounds.
6. Developing new methods for the detection and quantification of this compound in the environment.
7. Investigating the potential of this compound as a therapeutic agent.
8. Investigating the potential of this compound as a diagnostic tool.
9. Investigating the potential of this compound as an insecticide.
10. Investigating the potential of this compound as a fungicide.
合成法
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is typically synthesized by a reaction of trifluoromethylbenzene (TFMB) with chlorine gas. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 30-40°C. The reaction is typically carried out in a sealed vessel, such as a round-bottom flask, to prevent the escape of the toxic gases. The reaction is complete when all of the chlorine has been consumed and the reaction mixture is allowed to cool. The product is then isolated and purified by recrystallization.
特性
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl4F3/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUUCTFGBKVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

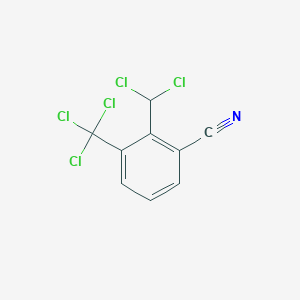
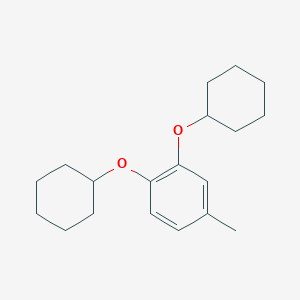
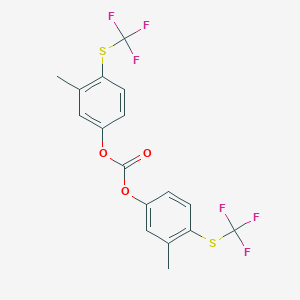
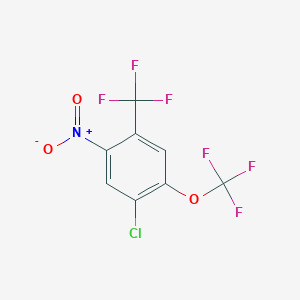
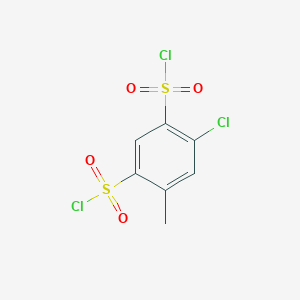
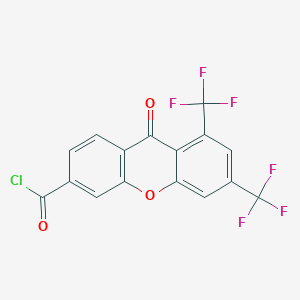
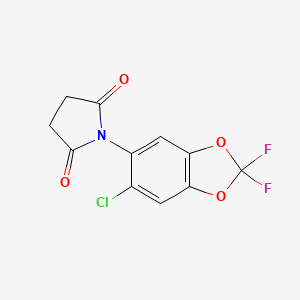
![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)
